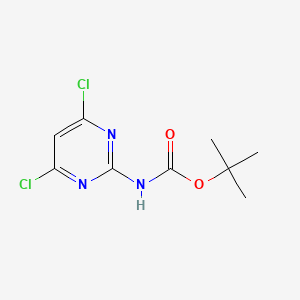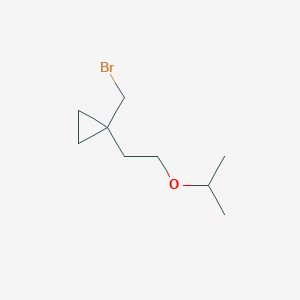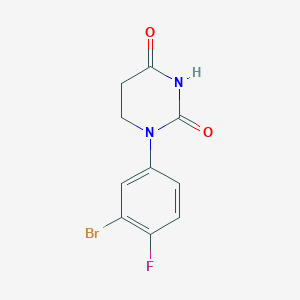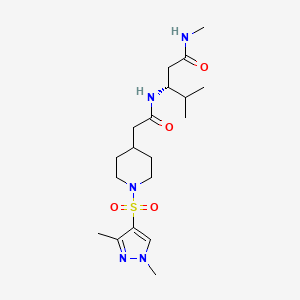
tert-Butyl (4,6-dichloropyrimidin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The reaction proceeds under mild conditions and results in the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate.
Reaction Conditions: Mild conditions, typically involving room temperature and a suitable solvent.
Product Formation: The reaction yields tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The exact mechanism of action of tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: A similar compound with the same molecular formula but different structural arrangement.
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
Tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H11Cl2N3O2 |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
tert-butyl N-(4,6-dichloropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-7-12-5(10)4-6(11)13-7/h4H,1-3H3,(H,12,13,14,15) |
Clave InChI |
RONIXMRGUZKNFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)




![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)


![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)

